2-(Oxiran-2-ylmethoxy)benzonitrile

Physical Chemistry Process Chemistry Crystallization

This ortho-substituted epoxide-nitrile is the validated precursor for the beta-blocker bunitrolol. The ortho regiochemistry is critical—substituting with para-isomers or analogs fails the established synthetic route. Both racemic and enantiopure (R)- and (S)- forms are available, enabling stereoselective API development. The (S)-enantiomer yields the pharmacologically active eutomer with ~13-fold higher receptor affinity. Distinct melting point (54-55°C) facilitates QC by crystallography. Industry-standard ≥97% purity ensures batch-to-batch reliability.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 38465-16-6
Cat. No. B125172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxiran-2-ylmethoxy)benzonitrile
CAS38465-16-6
Synonyms1,2-Epoxy-3-(o-cyanophenoxy)propane;  1-(2-Cyanophenoxy)-2,3-epoxypropane;  1-(o-Cyanophenoxy)-2,3-epoxypropane;  2-(2,3-Epoxypropoxy)benzonitrile;  2-(Glycidyloxy)benzonitrile;  2-Cyanophenyl Glycidyl Ether;  3-(2-Cyanophenoxy)-1,2-epoxypropane;  3-o-Cyano
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2C#N
InChIInChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2
InChIKeyBIJYXIOVXFBJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxiran-2-ylmethoxy)benzonitrile (CAS 38465-16-6): A Key Epoxide Intermediate for Beta-Blocker Synthesis and Chiral Resolution Studies


2-(Oxiran-2-ylmethoxy)benzonitrile (CAS 38465-16-6), also known as 2-glycidyloxybenzonitrile, is a bifunctional aromatic compound featuring both an electrophilic epoxide ring and a nitrile group on a benzene core [1]. It is a white crystalline solid with a melting point of 54-55 °C and is primarily utilized as a key synthetic intermediate in the pharmaceutical industry . Its principal documented application is as a precursor in the synthesis of bunitrolol, a β-adrenergic receptor antagonist (beta-blocker) used as an antihypertensive and antianginal agent [2]. The compound's structure enables versatile reactivity, including nucleophilic ring-opening of the epoxide and hydrolysis or transformation of the nitrile, making it a valuable building block for medicinal chemistry and materials science [1].

Why 2-(Oxiran-2-ylmethoxy)benzonitrile Cannot Be Simply Substituted with Isomeric or Structural Analogs in Critical Applications


Substituting 2-(oxiran-2-ylmethoxy)benzonitrile with a seemingly similar analog—such as its 4-substituted isomer, a chlorinated derivative, or even a non-chiral version—is not scientifically justifiable without rigorous validation. The regiochemistry of the substituents on the benzene ring dictates both the compound's physical properties, such as melting point and solubility, and its chemical reactivity. More critically, in pharmaceutical synthesis, the final biological activity is exquisitely sensitive to the spatial arrangement of functional groups [1]. The ortho-substitution pattern of this compound is a specific requirement for the synthesis of bunitrolol, where it directs the subsequent ring-opening reaction with tert-butylamine to yield the desired pharmacophore . Furthermore, the availability of chiral (R)- and (S)- enantiomers of this compound provides a crucial advantage for asymmetric synthesis, enabling the production of enantiomerically pure active pharmaceutical ingredients (APIs) with potentially improved therapeutic indices and reduced side effects . Using an unqualified analog risks synthetic failure, the generation of an inactive or toxic impurity, or the loss of enantiomeric control.

Quantitative Evidence for Selecting 2-(Oxiran-2-ylmethoxy)benzonitrile Over Structural Analogs


Thermal Stability and Processability: Melting Point Comparison with 4-Positional Isomer

2-(Oxiran-2-ylmethoxy)benzonitrile (ortho-isomer) exhibits a distinct melting point of 54-55 °C , a property that is critical for purification, handling, and formulation in solid-phase synthesis and recrystallization steps. This value is not a universal characteristic of the epoxide-benzonitrile class. For instance, the para-substituted isomer, 4-(oxiran-2-ylmethoxy)benzonitrile (CAS 70987-79-0), is reported by suppliers to have a melting point range of 64-68 °C . This ~10-15 °C difference, stemming solely from the change in substitution geometry, directly impacts purification strategies, solubility profiles, and the energy required for melt-based processes.

Physical Chemistry Process Chemistry Crystallization

Synthetic Efficiency: Comparative Yields in the Synthesis of Chiral (R)- vs. Racemic Intermediates

The synthesis of the chiral (R)-enantiomer of 2-(oxiran-2-ylmethoxy)benzonitrile can be achieved with a high yield of approximately 85% using a nucleophilic substitution reaction between 2-hydroxybenzonitrile and a chiral glycidyl sulfonate [1]. This provides a benchmark for enantioselective preparation. In contrast, a 1980 patent describing the synthesis of the racemic mixture (CAS 38465-16-6) from 2-cyanophenol and epichlorohydrin reports a near-quantitative yield of 100% (36.6 g from 25.0 g starting material) [2]. While this demonstrates the high efficiency of the racemic synthesis, the ~85% yield for the chiral route quantifies the inherent synthetic 'cost' (a 15% yield reduction) associated with introducing stereochemical control.

Synthetic Methodology Asymmetric Synthesis Process Optimization

Chemical Purity Specification: A Quantitative Baseline for Procurement and Quality Control

The commercial standard for 2-(oxiran-2-ylmethoxy)benzonitrile is defined by a minimum purity specification of 95%, as established by major chemical suppliers such as AKSci, BOC Sciences, and CymitQuimica . This quantitative benchmark is critical for procurement, as it provides a clear, verifiable acceptance criterion for incoming material. This level of purity is the default for this specific building block in the research and development supply chain. While some vendors may offer higher purities upon request, the 95% specification represents the standard grade used in the vast majority of published synthetic protocols, including those for bunitrolol [1].

Analytical Chemistry Quality Control Procurement Specifications

Chiral Differentiation: The Impact of (R)- vs. (S)- Configuration on Biological Activity

The significance of stereochemistry in the 2-(oxiran-2-ylmethoxy)benzonitrile scaffold is profound, as demonstrated by studies on the beta-blocker bunitrolol, which is synthesized from this intermediate. Research has shown that the (S)-enantiomer of bunitrolol is substantially more potent as a beta-adrenergic receptor antagonist than its (R)-counterpart . In a radioligand binding assay using rat heart membranes, the (S)-enantiomer exhibited an IC50 value of 0.11 µM, while the (R)-enantiomer was significantly less active with an IC50 of 1.4 µM . This nearly 13-fold difference in potency underscores the critical importance of using the correct chiral epoxide intermediate to ensure the desired pharmacological activity of the final drug substance.

Chiral Pharmacology Enantioselectivity ADME

Validated Application Scenarios for 2-(Oxiran-2-ylmethoxy)benzonitrile Based on Quantitative Evidence


Synthesis of Bunitrolol and Related Beta-Adrenergic Receptor Antagonists

2-(Oxiran-2-ylmethoxy)benzonitrile is the direct and validated precursor for bunitrolol, an antihypertensive and antianginal beta-blocker . The synthesis involves a nucleophilic ring-opening of the epoxide with tert-butylamine, a reaction that is highly dependent on the ortho-substitution pattern of the nitrile group for optimal reactivity and subsequent binding to the beta-adrenergic receptor [1]. The choice of this specific epoxide is therefore not arbitrary but a requirement for the established synthetic route. As demonstrated in Section 3.4, the stereochemistry of this intermediate is paramount; using the (S)-enantiomer of the epoxide leads to the (S)-bunitrolol enantiomer, which exhibits approximately 13-fold higher receptor binding affinity (IC50 = 0.11 µM) compared to the (R)-enantiomer (IC50 = 1.4 µM) . This scenario directly leverages the evidence of regiochemical specificity and the quantifiable impact of chirality.

Asymmetric Synthesis and Chiral Resolution Studies for Enantiopure Drug Discovery

The commercial availability of both the racemic mixture (CAS 38465-16-6) and the resolved enantiomers—(R)-2-(oxiran-2-ylmethoxy)benzonitrile (CAS 93744-17-3) and (S)-2-(oxiran-2-ylmethoxy)benzonitrile (CAS 904734-43-6)—makes this compound an ideal model system for chiral chemistry research . The quantifiable 15% yield differential between racemic (100%) and chiral (approx. 85%) synthesis, as shown in Section 3.2, provides a clear cost-benefit framework for selecting a route. This scenario is particularly relevant for medicinal chemistry programs where the absolute stereochemistry of a lead compound is unknown or where the goal is to develop a stereospecific drug with an improved safety and efficacy profile compared to the racemate. Researchers can use these enantiopure epoxides to synthesize a library of stereochemically defined analogs for structure-activity relationship (SAR) studies.

Development of Purification and Crystallization Processes for Epoxide Intermediates

The distinct melting point of 2-(oxiran-2-ylmethoxy)benzonitrile (54-55 °C), as established in Section 3.1, provides a critical physicochemical handle for process development . Compared to its higher-melting para-isomer (64-68 °C), this property allows process chemists to design and optimize specific crystallization and purification protocols. The lower melting point can be advantageous for melt-crystallization techniques or for reactions requiring the compound in a molten state. Conversely, it dictates that the compound must be stored and handled below this temperature to maintain its crystalline form, a key consideration for procurement and inventory management. This application scenario is directly supported by the quantitative melting point comparison.

Quality Control and Vendor Qualification for Research Chemicals

For procurement and quality assurance teams, the established minimum purity specification of 95% serves as a quantitative benchmark for incoming material acceptance . As documented in Section 3.3, this is the standard specification offered by major suppliers for this compound class. This allows for a straightforward vendor qualification process: any supplier not able to consistently meet this 95% purity standard, as verified by Certificate of Analysis, should be flagged for potential quality issues. This scenario utilizes the class-level purity evidence to provide a concrete, actionable criterion for procurement decisions, ensuring that the material purchased will perform as expected in standard synthetic protocols without the need for additional purification.

Quote Request

Request a Quote for 2-(Oxiran-2-ylmethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.